molecular formula C22H14ClF3N2O2 B7728019 (2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide

(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide

Cat. No.: B7728019
M. Wt: 430.8 g/mol
InChI Key: AIOIJDHDTBUTRC-GXDHUFHOSA-N
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Description

The compound (2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide is a complex organic molecule characterized by its unique structure, which includes a furan ring, a cyano group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 2-chloro-5-(trifluoromethyl)phenyl derivative, under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of a cyanation reagent, such as sodium cyanide or potassium cyanide, under controlled conditions to ensure the selective formation of the cyano group.

    Coupling with the amide: The final step involves the coupling of the furan-cyano intermediate with an amide derivative, such as 3-methylphenylamine, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The cyano group and the trifluoromethyl-substituted phenyl ring are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(4-methylphenyl)prop-2-enamide
  • (2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(2-methylphenyl)prop-2-enamide

Uniqueness

  • The specific substitution pattern on the phenyl ring and the presence of the furan ring make (2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide unique in terms of its chemical reactivity and biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF3N2O2/c1-13-3-2-4-16(9-13)28-21(29)14(12-27)10-17-6-8-20(30-17)18-11-15(22(24,25)26)5-7-19(18)23/h2-11H,1H3,(H,28,29)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOIJDHDTBUTRC-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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